2-(4-(Indolin-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Description
2-(4-(Indolin-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C25H25N3O4S2 and its molecular weight is 495.61. The purity is usually 95%.
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Biological Activity
The compound 2-(4-(Indolin-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and analgesic research. This article reviews its biological activity based on diverse research findings, including in vitro studies and structure-activity relationships.
Molecular Characteristics
- Molecular Formula : C24H25ClN4O4S2
- Molecular Weight : 533.1 g/mol
- CAS Number : 1052533-92-2
Structural Features
The compound features a complex structure that includes:
- An indoline moiety
- A sulfonamide group
- A tetrahydrobenzo[b]thiophene core
These structural components are critical for its biological activity, influencing interactions with biological targets.
Antibacterial Activity
Recent studies have demonstrated significant antibacterial properties of this compound against various bacterial strains.
In Vitro Evaluation
A study reported the minimum inhibitory concentrations (MIC) of several synthesized derivatives, including the target compound, against common pathogens:
Bacterial Strain | MIC (μM) |
---|---|
E. coli | 0.64 - 19.92 |
P. aeruginosa | 0.72 - 45.30 |
Salmonella | 0.54 - 90.58 |
S. aureus | 1.11 - 99.92 |
Among these, the compound exhibited particularly potent activity against E. coli , with an MIC as low as 1.11 μM . The study also highlighted that compounds derived from the same series showed comparable or superior activity to standard antibiotics like ciprofloxacin .
Time-Kill Assays
Further investigations using time-kill assays revealed that higher concentrations of the compound (1 ×, 2 ×, and 4 × MIC) effectively reduced bacterial counts over time, indicating a concentration-dependent bacteriostatic effect .
Analgesic Activity
Another significant aspect of this compound is its analgesic potential. Research utilizing the "hot plate" method on mice indicated that derivatives similar to this compound exhibited analgesic effects surpassing that of traditional analgesics like metamizole .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Indolin and Sulfonamide Groups : These moieties enhance binding affinity to bacterial enzymes and receptors.
- Tetrahydrobenzo[b]thiophene Core : This scaffold is crucial for maintaining the compound's stability and bioactivity.
Case Study 1: Antibacterial Efficacy
In a comparative study involving multiple synthesized tetrahydrobenzothiophene derivatives, the target compound was highlighted for its superior efficacy against S. aureus , showcasing a promising lead for further development in antibiotic therapies .
Case Study 2: Analgesic Effects in Animal Models
In an analgesic evaluation involving various compounds derived from similar frameworks, it was demonstrated that specific modifications to the benzamido group could enhance pain relief effects significantly compared to standard analgesics .
Properties
IUPAC Name |
2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-15-6-11-19-21(14-15)33-25(22(19)23(26)29)27-24(30)17-7-9-18(10-8-17)34(31,32)28-13-12-16-4-2-3-5-20(16)28/h2-5,7-10,15H,6,11-14H2,1H3,(H2,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRWQWVYZCWXPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.